molecular formula C6H9ClO4S B2694367 Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate CAS No. 2137718-17-1

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate

Cat. No.: B2694367
CAS No.: 2137718-17-1
M. Wt: 212.64
InChI Key: KDWRGMHUZCLABJ-RFZPGFLSSA-N
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Description

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate is a chemical compound characterized by its cyclopropane ring structure with a chlorosulfonylmethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by the introduction of the chlorosulfonylmethyl group. One common method involves the reaction of a cyclopropane derivative with chlorosulfonyl chloride under controlled conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Pathways involved may include those related to signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2S)-2-(bromomethyl)cyclopropane-1-carboxylate
  • Methyl (1R,2S)-2-(iodomethyl)cyclopropane-1-carboxylate
  • Methyl (1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylate

Uniqueness

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly useful in applications where specific and irreversible modification of proteins or other biomolecules is desired.

Properties

IUPAC Name

methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c1-11-6(8)5-2-4(5)3-12(7,9)10/h4-5H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWRGMHUZCLABJ-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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